TMRM
Overview
Description
Tetramethylrhodamine, methyl ester, perchlorate (TMRM) is a cell-permeant, cationic, red-orange fluorescent dye that is readily sequestered by active mitochondria. It is widely used as a mitochondrial membrane potential indicator in various biological and medical research applications. This compound accumulates in active mitochondria with intact membrane potentials, emitting a bright signal if the cells are healthy and have functioning mitochondria. Upon loss of the mitochondrial membrane potential, this compound accumulation ceases, and the signal dims or disappears .
Preparation Methods
Synthetic Routes and Reaction Conditions: TMRM is synthesized through a series of chemical reactions involving the introduction of methyl ester groups to the tetramethylrhodamine structure. The synthesis typically involves the esterification of tetramethylrhodamine with methanol in the presence of an acid catalyst. The reaction conditions include maintaining a controlled temperature and pH to ensure the successful formation of the methyl ester derivative.
Industrial Production Methods: In industrial settings, this compound is produced in larger quantities using optimized reaction conditions to ensure high yield and purity. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified through techniques such as crystallization and chromatography to obtain the desired quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: The compound can also participate in reduction reactions, resulting in reduced forms of this compound.
Substitution: this compound can undergo substitution reactions where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties .
Scientific Research Applications
TMRM has a wide range of applications in scientific research, including but not limited to:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed to assess mitochondrial membrane potential in live cells, providing insights into cellular health and function.
Medicine: Utilized in research on mitochondrial diseases, apoptosis, and other cellular processes.
Industry: Applied in high-throughput screening and high-content analysis for drug discovery and development
Mechanism of Action
TMRM exerts its effects by accumulating in active mitochondria with intact membrane potentials. The accumulation is driven by the electrochemical gradient across the mitochondrial membrane. Healthy mitochondria maintain a difference in electrical potential between the interior and exterior of the organelle, referred to as the membrane potential. This compound, being a cationic dye, is attracted to the negatively charged interior of the mitochondria. Upon loss of the mitochondrial membrane potential, this compound accumulation ceases, and the signal dims or disappears .
Comparison with Similar Compounds
Tetramethylrhodamine, Ethyl Ester (TMRE): Similar to TMRM but with ethyl ester groups instead of methyl ester groups.
Rhodamine 123: Another mitochondrial dye with different spectral properties.
MitoTracker Red: A commercially available mitochondrial dye with distinct chemical properties.
Comparison: this compound is unique in its ability to provide a bright and stable signal in live cell imaging, making it highly suitable for dynamic studies of mitochondrial membrane potential. Compared to TMRE, this compound has slightly different spectral properties, which can be advantageous in certain experimental setups. Rhodamine 123 and MitoTracker Red also serve similar purposes but may differ in terms of their accumulation kinetics, photostability, and compatibility with other fluorescent dyes .
Properties
IUPAC Name |
[6-(dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N2O3/c1-26(2)16-10-12-20-22(14-16)30-23-15-17(27(3)4)11-13-21(23)24(20)18-8-6-7-9-19(18)25(28)29-5/h6-15H,1-5H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWRKBQQBUDAMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N2O3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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